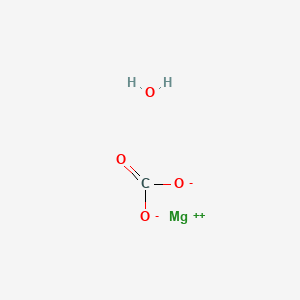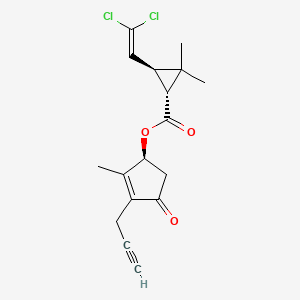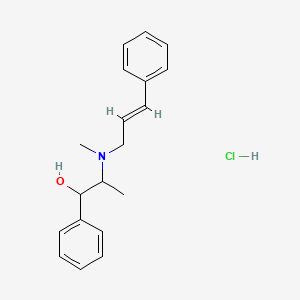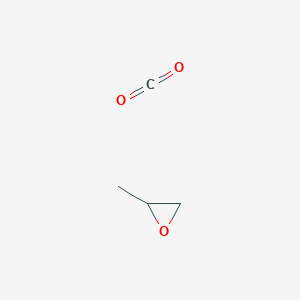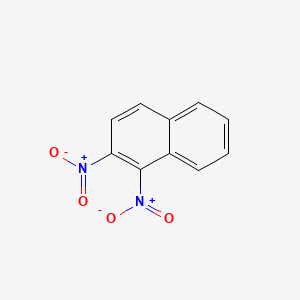
Dinitronaphthalene
概要
説明
Dinitronaphthalene is a chemical compound that is widely used in scientific research. It is a yellow crystalline solid that is soluble in organic solvents. Dinitronaphthalene is used in various fields of research such as organic chemistry, biochemistry, and pharmacology. The compound has a wide range of applications due to its unique properties.
科学的研究の応用
Preparation of Advanced Polyurethane
1,5-Dinitronaphthalene (1,5-DNN) can be used to produce 1,5-naphthalene diisocyanate (NDI), which is an important raw material for the production of advanced polyurethane . The resulting polyurethane exhibits high hardness, excellent elasticity, low compression set, heat resistance, good dynamic capability, and wear resistance .
Sensitizer for Ammonium Nitrate Explosive
1,3-Dinitronaphthalene (1,3-DNN) can be used as a sensitizer for ammonium nitrate explosives . This application is crucial in the field of pyrotechnics and explosives.
Carbide Additive
In addition to being a sensitizer, 1,3-Dinitronaphthalene (1,3-DNN) can also be used as a carbide additive . This application is important in the manufacturing of hard materials and cutting tools.
Intermediate for Sulfur Dyes
1,3-Dinitronaphthalene (1,3-DNN) serves as an intermediate in the production of sulfur dyes . Sulfur dyes are widely used in the textile industry due to their excellent colorfastness properties.
Organic Synthesis Intermediate
1,4-Dinitronaphthalene (1,4-DNN) is a very important organic synthesis intermediate . It plays a crucial role in the synthesis of various organic compounds in the chemical industry.
Production of Dyes
1,8-Dinitronaphthalene (1,8-DNN) can be widely applied for the production of dyes . This application is significant in the textile and printing industries.
These are just a few of the many applications of Dinitronaphthalene. It’s worth noting that the preparation of Dinitronaphthalene itself is an important area of research, with scientists continually seeking more efficient, environmentally friendly, and cost-effective methods .
作用機序
Target of Action
Dinitronaphthalene compounds are important chemical materials that are widely used in polyurethane, dyes, and organic intermediates . For example, 1,5-dinitronaphthalene (1,5-DNN) can be used to produce 1,5-naphthalene diisocyanate (NDI), which is an important raw material for the production of advanced polyurethane with perfect performances of high hardness, excellent elasticity, low compression set, heat resistance, good dynamic capability, and wear resistance . 1,3-dinitronaphthalene (1,3-DNN) can be used for the sensitizer of ammonium nitrate explosive, carbide additive, and sulfur dyes intermediate . 1,4-dinitronaphthalene (1,4-DNN) is also a very important organic synthesis intermediate, and 1,8-dinitronaphthalene (1,8-DNN) can be widely applied for the production of dyes .
Mode of Action
The formation of dinitronaphthalene compounds is achieved through the nitration reaction of 1-nitronaphthalene with NO2 as the nitration reagent . The proposed formation pathway of dinitronaphthalenes may be the radical reaction mechanism according to the obtained dinitronaphthalene products and the reported nitration mechanism .
Biochemical Pathways
It is known that dinitronaphthalene compounds are produced through the nitration of naphthalene .
Pharmacokinetics
The conversion of 1-nitronaphthalene increased rapidly from 36 to 415 % when the reaction temperature was elevated from 50 to 150 C .
Result of Action
The result of the action of dinitronaphthalene is the production of various useful compounds. For instance, 1,5-dinitronaphthalene (1,5-DNN) can be used to produce 1,5-naphthalene diisocyanate (NDI), an important raw material for the production of advanced polyurethane . Similarly, 1,3-dinitronaphthalene (1,3-DNN) can be used for the sensitizer of ammonium nitrate explosive, carbide additive, and sulfur dyes intermediate .
Action Environment
The action environment of dinitronaphthalene involves the nitration of 1-nitronaphthalene with NO2 as the nitration reagent . The selectivity of dinitronaphthalene in different types of molecular sieve catalyst was studied. When HBEA zeolite catalyst was used, the yield of dinitronaphthalene was up to 61% . This method is easy to carry out, environmentally benign, and economical .
特性
IUPAC Name |
1,2-dinitronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKFCDGEFCOQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50947815 | |
| Record name | 1,2-Dinitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dinitronaphthalene | |
CAS RN |
24934-47-2, 27478-34-8 | |
| Record name | 1,2-Dinitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dinitronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B6595304.png)
![2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine](/img/structure/B6595312.png)
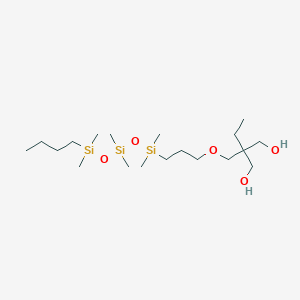
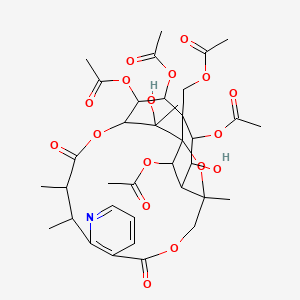
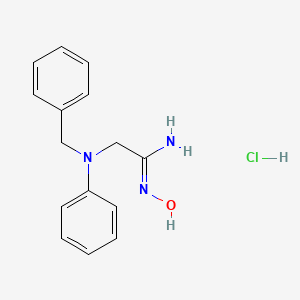
![tert-Butyl 7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate 6,6-dioxide](/img/structure/B6595349.png)



![chlorocobalt(1+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine;piperidin-1-ide](/img/structure/B6595369.png)
